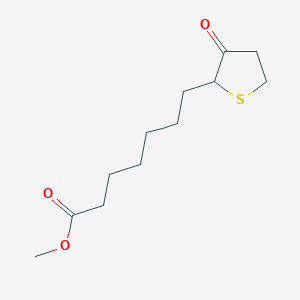
Methyl 7-(3-oxothiolan-2-YL)heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-(3-oxothiolan-2-yl)heptanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is known for its unique structure, which includes a thiolane ring and a heptanoate ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(3-oxothiolan-2-yl)heptanoate typically involves the esterification of heptanoic acid with an alcohol in the presence of an acid catalyst. The reaction conditions often include:
Reagents: Heptanoic acid, alcohol (such as methanol), and an acid catalyst (such as sulfuric acid).
Conditions: The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of biocatalysts, such as enzymes, can also be employed to achieve regio- and enantio-selective synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7-(3-oxothiolan-2-yl)heptanoate can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or other esters.
Applications De Recherche Scientifique
Methyl 7-(3-oxothiolan-2-yl)heptanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of perfumes and flavoring agents.
Mécanisme D'action
The mechanism of action of Methyl 7-(3-oxothiolan-2-yl)heptanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. The thiolane ring and ester group play crucial roles in its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl heptanoate: A simpler ester with similar properties.
Ethyl heptanoate: Another ester with a different alkyl group.
Methyl 7-(3-oxothiolan-2-yl)octanoate: A compound with a longer carbon chain.
Uniqueness
Methyl 7-(3-oxothiolan-2-yl)heptanoate is unique due to the presence of the thiolane ring, which imparts distinct chemical and biological properties compared to other esters.
Propriétés
Numéro CAS |
64318-41-8 |
|---|---|
Formule moléculaire |
C12H20O3S |
Poids moléculaire |
244.35 g/mol |
Nom IUPAC |
methyl 7-(3-oxothiolan-2-yl)heptanoate |
InChI |
InChI=1S/C12H20O3S/c1-15-12(14)7-5-3-2-4-6-11-10(13)8-9-16-11/h11H,2-9H2,1H3 |
Clé InChI |
FGZSTNOZBUJHLZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCCCC1C(=O)CCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methoxy-N-[2-(4-nitrophenoxy)ethyl]aniline](/img/structure/B14496596.png)
![2-Oxabicyclo[2.2.2]oct-5-en-3-one](/img/structure/B14496599.png)
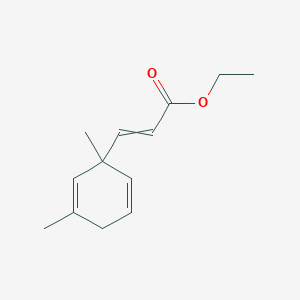
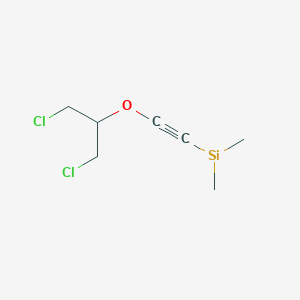
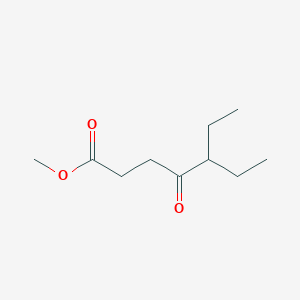
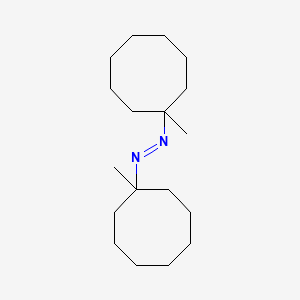

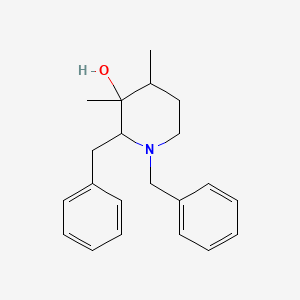
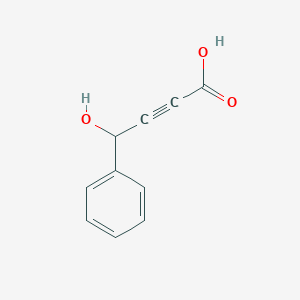
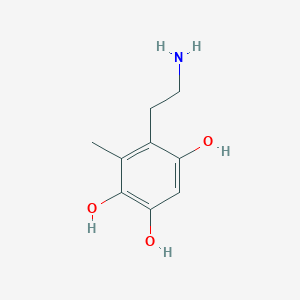
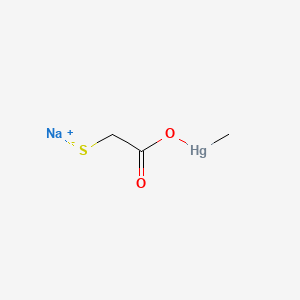
![6-{[2-(2-Iodoacetamido)ethyl]amino}naphthalene-2-sulfonic acid](/img/structure/B14496655.png)
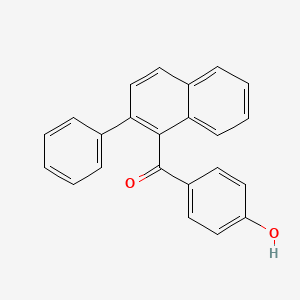
![4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid](/img/structure/B14496671.png)
